
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is a complex organic compound that features a borinic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid typically involves multiple steps, including the formation of the borinic acid moiety and the attachment of the pyrrolidinyl and pyrimidinyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can produce the compound in larger quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the borinic acid group.
Reduction: Reduction reactions can modify the functional groups attached to the borinic acid moiety.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids or borates, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its ability to interact with biological molecules makes it useful for investigating biochemical pathways and processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific molecular pathways involved in disease, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-oxo-1,3-dihydroindol-5-yl)borinic acid
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)borinic acid
Uniqueness
What sets (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid apart from similar compounds is its specific combination of functional groups. The presence of both the pyrrolidinyl and pyrimidinyl groups, along with the borinic acid moiety, gives it unique reactivity and binding properties. This makes it particularly valuable for applications that require precise molecular interactions.
属性
分子式 |
C14H24BN3O3 |
|---|---|
分子量 |
293.17 g/mol |
IUPAC 名称 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid |
InChI |
InChI=1S/C14H24BN3O3/c1-13(2,19)14(3,4)21-15(20)11-9-16-12(17-10-11)18-7-5-6-8-18/h9-10,19-20H,5-8H2,1-4H3 |
InChI 键 |
ATFDHFPJPHAIDQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)N2CCCC2)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


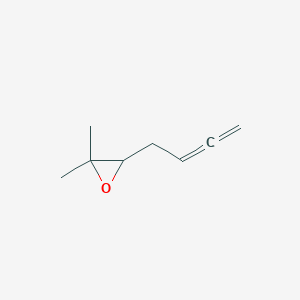

![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
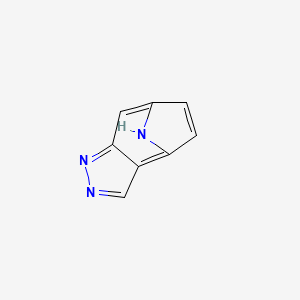
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
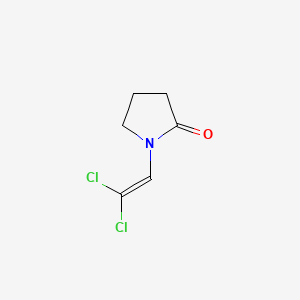
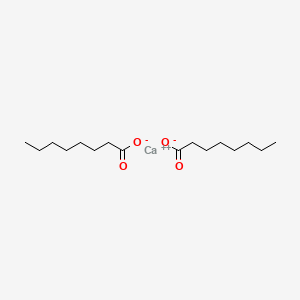
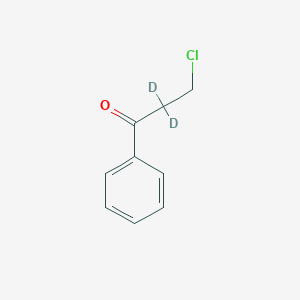
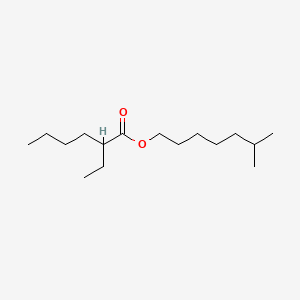
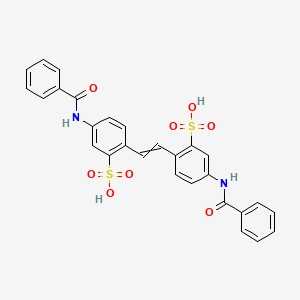

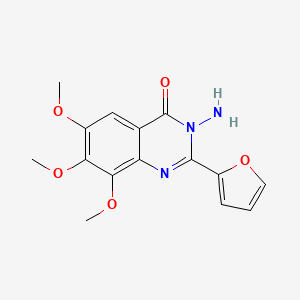
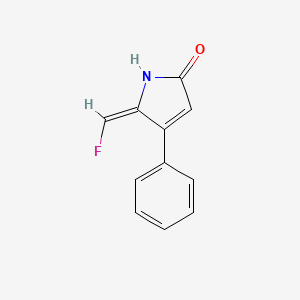
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
